4,9-Anhydrotetrodotoxin is a potent neurotoxin and a derivative of tetrodotoxin, primarily known for its role as a selective inhibitor of voltage-gated sodium channels. It has garnered significant attention in neuroscience research due to its specificity in blocking sodium currents mediated by specific sodium channel subtypes, particularly Na_v1.6 and Na_v1.1. This compound is primarily sourced from marine organisms, particularly pufferfish, which accumulate tetrodotoxin and its analogs through their diet.
4,9-Anhydrotetrodotoxin is predominantly found in various marine species, especially within the Tetraodontidae family, which includes pufferfish. The biosynthesis of this compound occurs through enzymatic modifications of precursor molecules derived from dietary sources. The exact pathways and enzymes involved in the biosynthesis of 4,9-anhydrotetrodotoxin remain an area of active research.
Chemically, 4,9-anhydrotetrodotoxin belongs to the class of guanidines and is categorized as a sodium channel blocker. It is structurally related to tetrodotoxin but differs in terms of its molecular configuration and pharmacological properties.
The synthesis of 4,9-anhydrotetrodotoxin can be approached through several synthetic routes. One notable method involves the use of asymmetric synthesis techniques that utilize readily available chemical feedstocks such as furfuryl alcohol.
Technical Details:
These methods have been optimized to produce 4,9-anhydrotetrodotoxin with high purity and yield, making it feasible for research applications.
The molecular structure of 4,9-anhydrotetrodotoxin features a complex arrangement characterized by multiple stereogenic centers and heteroatoms. Its structure can be described as follows:
The structural elucidation of 4,9-anhydrotetrodotoxin has been achieved through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm its unique three-dimensional arrangement.
4,9-Anhydrotetrodotoxin undergoes several chemical reactions that are crucial for understanding its reactivity and interaction with biological systems.
Technical Details:
The mechanism by which 4,9-anhydrotetrodotoxin exerts its neurotoxic effects primarily involves its interaction with voltage-gated sodium channels.
Data:
Relevant analyses have shown that the compound retains its biological activity over extended periods when stored appropriately.
4,9-Anhydrotetrodotoxin serves as an invaluable tool in neuroscience research. Its applications include:
Voltage-gated sodium channels are integral transmembrane proteins responsible for the initiation and propagation of action potentials in electrically excitable cells, including neurons, skeletal myocytes, and cardiac tissue. These channels undergo rapid conformational changes in response to membrane depolarization, facilitating selective sodium ion influx and subsequent cellular excitation. The exquisite sensitivity of voltage-gated sodium channels to neurotoxins has enabled their use as molecular tools for dissecting channel biophysics and subtype-specific functions.
Voltage-gated sodium channels comprise a pore-forming α-subunit and auxiliary β-subunits. The α-subunit consists of four homologous domains (I–IV), each containing six transmembrane segments (S1–S6). The voltage-sensing S4 segment enables detection of membrane potential changes, while the re-entrant P-loop between S5 and S6 forms the ion selectivity filter. Crucially, the domain III-IV linker functions as an inactivation gate, terminating sodium conductance within milliseconds of channel opening [2].
The gating cycle involves three primary states:
Nine distinct voltage-gated sodium channel α-subunits (Nav1.1–Nav1.9) exhibit specialized expression patterns and biophysical properties. Nav1.1, Nav1.2, Nav1.3, and Nav1.6 dominate central nervous system signaling, with Nav1.1 enriched in soma and axon initial segments, Nav1.2 in unmyelinated axons and dendrites, and Nav1.6 at nodes of Ranvier in myelinated axons. Mutations in these channels underlie neurological disorders including epilepsy (Nav1.1), autism spectrum disorder (Nav1.2), and neuropathic pain (Nav1.7) [2] [6].
Table 1: Neuronal Voltage-Gated Sodium Channel Subtypes and Functional Roles
Subtype | Gene | Primary Localization | Physiological Roles |
---|---|---|---|
Nav1.1 | SCN1A | Neuron soma, axon initial segments | Action potential initiation in GABAergic interneurons |
Nav1.2 | SCN2A | Unmyelinated axons, dendrites | Action potential propagation in developing neurons |
Nav1.3 | SCN3A | Developing CNS, injury sites | Neuronal development, plasticity |
Nav1.6 | SCN8A | Nodes of Ranvier, dendrites | High-frequency firing, resurgent currents |
Nav1.7 | SCN9A | Dorsal root ganglia, sympathetic neurons | Threshold setting, pain signal amplification |
Tetrodotoxin is a heterocyclic guanidinium compound produced endogenously by symbiotic bacteria (e.g., Pseudomonas, Vibrio) in pufferfish (Takifugu spp.), blue-ringed octopuses (Hapalochlaena), and newts (Taricha). Its potent neurotoxicity (median lethal dose = 334 µg/kg in mice) arises from selective occlusion of the voltage-gated sodium channel outer pore via interaction with conserved tyrosine and carboxyl residues in domain I P-loops [3] [7] [8].
Tetrodotoxin exhibits differential affinity for voltage-gated sodium channel subtypes based on a single residue substitution:
This selectivity enabled critical discoveries:
However, conventional tetrodotoxin cannot discriminate among tetrodotoxin-sensitive subtypes (e.g., Nav1.1 versus Nav1.6), limiting its utility in complex tissues.
4,9-Anhydrotetrodotoxin is a naturally occurring tetrodotoxin derivative formed via acid-catalyzed dehydration. Its unique structure features an anhydro bridge between C4 and C9, eliminating the C4 hydroxyl group critical for conventional tetrodotoxin binding [5] [10]. This modification confers exceptional selectivity for specific tetrodotoxin-sensitive voltage-gated sodium channel subtypes.
Table 2: Selectivity Profile of 4,9-Anhydrotetrodotoxin Across Human Voltage-Gated Sodium Channels
Channel Subtype | IC₅₀ (nM) | Relative Affinity vs. Tetrodotoxin |
---|---|---|
Nav1.1 | 10–50* | 2–5 fold higher |
Nav1.2 | 260 | 30–40 fold lower |
Nav1.3 | 341 | 40–50 fold lower |
Nav1.4 | 988 | >100 fold lower |
Nav1.5 | 11,600 | >1000 fold lower |
Nav1.6 | 7.8 | 1–2 fold higher |
Nav1.7 | 1,270 | >150 fold lower |
Nav1.8 | >30,000 | Negligible |
*Denomme et al. (2020) [9]
Rosker et al. (2007) first identified 4,9-anhydrotetrodotoxin’s potency at Nav1.6 (half-maximal inhibitory concentration = 7.8 nM), exceeding conventional tetrodotoxin affinity by 1.5-fold. Remarkably, Nav1.6 blockade was 40-fold more potent than at Nav1.2 (half-maximal inhibitory concentration = 260 nM) and 125-fold greater than at Nav1.7 (half-maximal inhibitory concentration = 1.27 µM). This selectivity was attributed to Nav1.6-specific stabilization of 4,9-anhydrotetrodotoxin via interactions with the domain II P-loop [5] [10].
The toxin’s utility emerged in electrophysiological studies:
However, Denomme et al. (2020) demonstrated significant Nav1.1 blockade (half-maximal inhibitory concentration ≈ 10–50 nM), challenging absolute Nav1.6 specificity. This dual inhibition necessitates cautious interpretation in tissues co-expressing Nav1.1 and Nav1.6, such as cortical interneurons [9].
Figure 1: Structural Basis for 4,9-Anhydrotetrodotoxin Selectivity
Conventional Tetrodotoxin: 4,9-Anhydrotetrodotoxin: O O / \\ / \\ O C8-C9 bond Anhydro bridge | (hydroxylated) between C4 and C9 C4-OH
The C4–C9 bridge restricts conformational flexibility, enhancing fit within Nav1.6’s pore while reducing compatibility with other subtypes [5] [10].
Despite Nav1.1 cross-reactivity, 4,9-anhydrotetrodotoxin remains superior to tetrodotoxin for distinguishing Nav1.6 from Nav1.2, Nav1.3, Nav1.4, and Nav1.7. Its emergence represents a significant advancement in targeting individual voltage-gated sodium channel subtypes within complex neuronal networks, facilitating precise investigation of Nav1.6’s contributions to excitability disorders without requiring genetic knockout models. Ongoing refinement of tetrodotoxin analogs promises even greater subtype specificity in voltage-gated sodium channel pharmacology [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1